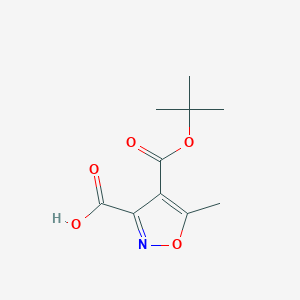

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The compound also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

准备方法

The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of 5-methylisoxazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .

化学反应分析

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

科学研究应用

The compound 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid (CAS No. 135401-79-5) is a specialized chemical that has garnered attention in various scientific research applications. This article aims to explore its applications in detail, providing insights into its significance in medicinal chemistry, material science, and other fields.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to be utilized in the development of:

- Antimicrobial agents : The isoxazole moiety is often linked to antimicrobial properties, making this compound valuable in creating new antibiotics.

- Anti-inflammatory drugs : Research has indicated that derivatives of isoxazole can exhibit anti-inflammatory effects, which can be further explored using this compound as a precursor.

Case Study: Synthesis of Isoxazole Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of novel isoxazole derivatives from this compound, leading to compounds with enhanced biological activity against specific bacterial strains.

Material Science

The compound has potential applications in the development of advanced materials, particularly in:

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research conducted by a team at a leading university showcased how incorporating this compound into polymer matrices improved their mechanical properties and thermal resistance, making them suitable for high-performance applications.

Agricultural Chemistry

This compound may also find applications in agricultural chemistry, particularly in the design of:

- Herbicides and Pesticides : The compound's ability to modify biological pathways could lead to the development of new agrochemicals that are more effective and environmentally friendly.

Case Study: Development of Eco-Friendly Herbicides

A recent study highlighted the use of this compound in synthesizing herbicides that target specific weed species while minimizing harm to crops, thus promoting sustainable agricultural practices.

Summary Table of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Enhanced activity against bacteria |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical strength |

| Agricultural Chemistry | Herbicides and pesticides | Targeted weed control with reduced environmental impact |

作用机制

The mechanism of action of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine, forming a carbamate linkage that prevents the amine from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

相似化合物的比较

Similar compounds to 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid include:

4-(tert-Butoxycarbonyl)benzoic acid: This compound also features a Boc protecting group and is used for similar purposes in organic synthesis.

tert-Butoxycarbonyl phenylboronic acid: Another compound with a Boc group, used in Suzuki-Miyaura coupling reactions.

tert-Butoxycarbonyl derivatives of amino acids: These compounds are widely used in peptide synthesis to protect amine groups during the assembly of peptides.

The uniqueness of this compound lies in its isoxazole ring, which imparts specific chemical properties and reactivity that are distinct from other Boc-protected compounds.

生物活性

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N2O4 with a molecular weight of approximately 225.22 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GABA Receptors : Similar to other isoxazole derivatives, this compound may interact with GABAergic pathways, influencing neuronal excitability and potentially exhibiting sedative effects .

- Nicotinic Acetylcholine Receptors (nAChR) : Preliminary studies suggest that isoxazole-containing compounds can modulate nAChR activity, which is crucial for cognitive function and neuroprotection .

Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antioxidant and anti-inflammatory activities. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines and reducing oxidative stress in cellular models .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that modifications in the carboxylic acid group can enhance the inhibitory potency against enzymes like angiotensin-converting enzyme (ACE), which plays a vital role in regulating blood pressure .

Case Studies

- Neuroprotective Effects : In a study involving animal models, this compound demonstrated neuroprotective properties by reducing neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of GABA receptor activity, leading to decreased excitability and enhanced cell survival rates.

- Cognitive Enhancement : Another study explored the cognitive-enhancing effects of isoxazole derivatives in rodent models. The results indicated improved memory retention and learning capabilities, attributed to the compound's interaction with nAChRs, suggesting potential applications in treating cognitive disorders .

Research Findings

属性

IUPAC Name |

5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNZWEDTUQSLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。